2-(3-Phenoxybenzoyl)pyridine

Description

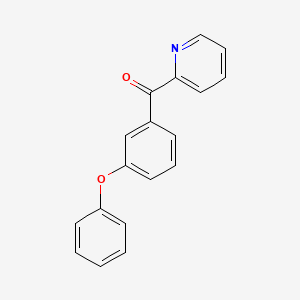

2-(3-Phenoxybenzoyl)pyridine is a pyridine derivative characterized by a phenoxybenzoyl substituent at the 2-position of the pyridine ring. Pyridine derivatives are widely studied for their roles as ligands in catalysis, bioactive molecules in drug discovery, and intermediates in organic synthesis . The phenoxy group in this compound likely enhances lipophilicity, which could influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name |

(3-phenoxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-18(17-11-4-5-12-19-17)14-7-6-10-16(13-14)21-15-8-2-1-3-9-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDMYASOHOHAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642002 | |

| Record name | (3-Phenoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-86-7 | |

| Record name | (3-Phenoxyphenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Phenoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenoxybenzoyl)pyridine typically involves the reaction of 3-phenoxybenzoyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenoxybenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-(3-Phenoxybenzoyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(3-Phenoxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical properties of 2-(3-Phenoxybenzoyl)pyridine and related pyridine derivatives:

Key Observations :

- Lipophilicity: The phenoxybenzoyl group in this compound likely increases lipophilicity compared to simpler analogs like 2-(3-Pentenyl)pyridine, which may enhance bioavailability in drug design .

- Reactivity: The chloromethyl group in 2-(Chloromethyl)pyridine hydrochloride makes it highly reactive, necessitating careful handling to avoid toxicity .

Bioactivity

- Antimicrobial and Anticancer Potential: Pyridine derivatives with substituted aryl groups, such as benzyloxy or phenoxy, often exhibit antimicrobial and anticancer activities. For example, Chen et al. (2006) demonstrated that pyridine analogs with electron-withdrawing substituents (e.g., chloro) show enhanced bioactivity against bacterial strains . Similarly, Ghorab et al. (2009) reported that pyridine-based compounds with bulky substituents (e.g., 4-substituted phenyl groups) exhibit moderate cytotoxicity against cancer cell lines .

- Toxicity Profile: Compounds like 2-(Chloromethyl)pyridine hydrochloride pose significant hazards, including skin irritation and neurotoxic effects upon prolonged exposure . In contrast, the phenoxybenzoyl derivative’s larger substituent may reduce acute toxicity, though empirical data is needed.

Biological Activity

2-(3-Phenoxybenzoyl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria.

- Anticancer Potential : Preliminary research suggests that it may inhibit cancer cell proliferation, particularly in glioblastoma models.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated through various assays. In one study, it demonstrated notable inhibition against S. aureus with an IC50 value comparable to established antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 20 |

| Pseudomonas aeruginosa | 10 | 25 |

Anticancer Activity

The anticancer properties of this compound have been explored in vitro and in vivo. In glioblastoma cell lines, the compound induced apoptosis and inhibited cell growth by disrupting mitochondrial respiration and depleting ATP levels .

Case Study: Glioblastoma Treatment

In a recent study, treatment with this compound resulted in a significant reduction in tumor size in mouse models of glioblastoma. The mechanism was linked to the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

The mechanisms underlying the biological activity of this compound involve several pathways:

- Inhibition of Protein Synthesis : The compound appears to inhibit protein synthesis pathways, which is critical for both bacterial growth and cancer cell proliferation.

- Mitochondrial Dysfunction : By disrupting mitochondrial function, the compound leads to increased reactive oxygen species (ROS) production, contributing to cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.